Magnesium, bromo(2,6-difluorophenyl)-
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Overview
Description
Magnesium, bromo(2,6-difluorophenyl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The presence of bromine and fluorine atoms in the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo(2,6-difluorophenyl)- typically involves the reaction of 2,6-difluorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction can be represented as follows:
2,6-Difluorobromobenzene+Mg→Magnesium, bromo(2,6-difluorophenyl)-
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting materials. The product is then purified by distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(2,6-difluorophenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether or THF.
Substitution Reactions: Often carried out with halogenated compounds under inert conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of bases such as potassium carbonate.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Aryl Compounds: Result from coupling reactions with aryl halides.
Scientific Research Applications
Magnesium, bromo(2,6-difluorophenyl)- is used in various scientific research applications:
Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds.
Pharmaceuticals: Used in the synthesis of complex molecules for drug development.
Materials Science: Employed in the preparation of advanced materials with specific properties.
Catalysis: Acts as a precursor in the synthesis of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of Magnesium, bromo(2,6-difluorophenyl)- involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo(2,4-difluorophenyl)
- Magnesium, bromo(3,5-difluorophenyl)
- Magnesium, bromo(2,6-dichlorophenyl)
Uniqueness
Magnesium, bromo(2,6-difluorophenyl)- is unique due to the specific positioning of the fluorine atoms, which can affect the electronic properties and reactivity of the compound. This makes it particularly useful in reactions where selectivity and specific reactivity are required.
Properties
Molecular Formula |
C6H3BrF2Mg |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
magnesium;1,3-difluorobenzene-2-ide;bromide |
InChI |
InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
OHLKGNHTVDUIJV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C(=C1)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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